

Spectroscopic Analysis of 1-Bromo-4-chloropentane: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-4-chloropentane**

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Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for **1-bromo-4-chloropentane**, a halogenated alkane of interest in various chemical syntheses. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. For contextual reference, experimental data for the isomeric 1-bromo-5-chloropentane is also provided. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of such molecules.

Predicted Spectroscopic Data for 1-Bromo-4-chloropentane

The structure of **1-bromo-4-chloropentane** is as follows:

Based on this structure, the following spectroscopic data are predicted.

Predicted ^1H NMR Data (in CDCl_3)

The ^1H NMR spectrum is expected to show distinct signals for the protons on each carbon. The chemical shifts are influenced by the electronegativity of the adjacent halogens.

Protons on Carbon	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
C1 (-CH ₃)	~1.6	Doublet	~6.5
C2 (-CH)	~4.1	Sextet	~6.5
C3 (-CH ₂)	~2.0	Multiplet	-
C4 (-CH ₂)	~1.9	Multiplet	-
C5 (-CH ₂ Br)	~3.4	Triplet	~6.8

Predicted ¹³C NMR Data (in CDCl₃)

The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon Atom	Predicted Chemical Shift (ppm)
C1	~25
C2	~58
C3	~38
C4	~30
C5	~33

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the C-H and C-halogen bonds.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
C-H (alkane)	2850-3000	Stretching vibrations
C-H (alkane)	1370-1470	Bending vibrations
C-Cl	600-800	Stretching vibration
C-Br	500-600	Stretching vibration

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for bromine and chlorine.

m/z Value	Predicted Identity	Notes
184/186/188	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺	Molecular ion peaks reflecting the isotopic distribution of Br and Cl.
105/107	[M-Br] ⁺	Fragment resulting from the loss of a bromine radical.
149/151	[M-Cl] ⁺	Fragment resulting from the loss of a chlorine radical.
43	[C ₃ H ₇] ⁺	Common alkyl fragment.

Experimental Spectroscopic Data for 1-Bromo-5-chloropentane

For comparative purposes, the following tables summarize the available experimental spectroscopic data for the isomer 1-bromo-5-chloropentane.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

¹H NMR Data for 1-Bromo-5-chloropentane (in CDCl₃)

Protons on Carbon	Chemical Shift (ppm)	Multiplicity
-CH ₂ Cl	~3.54	Triplet
-CH ₂ Br	~3.41	Triplet
Internal -CH ₂ -	~1.8-2.0	Multiplet

¹³C NMR Data for 1-Bromo-5-chloropentane (in CDCl₃)

Carbon Atom	Chemical Shift (ppm)
-CH ₂ Cl	~44.8
-CH ₂ Br	~33.5
-CH ₂ CH ₂ Cl	~32.2
-CH ₂ CH ₂ Br	~30.5
-CH ₂ CH ₂ CH ₂ -	~25.8

Infrared (IR) Spectroscopy Data for 1-Bromo-5-chloropentane

Functional Group	Absorption Range (cm ⁻¹)
C-H (alkane)	2860-2960
C-Cl	~725
C-Br	~645

Mass Spectrometry (MS) Data for 1-Bromo-5-chloropentane

m/z Value	Identity
184/186/188	Molecular Ion Peaks
105/107	$[M-Br]^+$
41	$[C_3H_5]^+$

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid haloalkane like **1-bromo-4-chloropentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- 1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - Set a wider spectral width (typically 0-220 ppm).

- A larger number of scans is usually required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

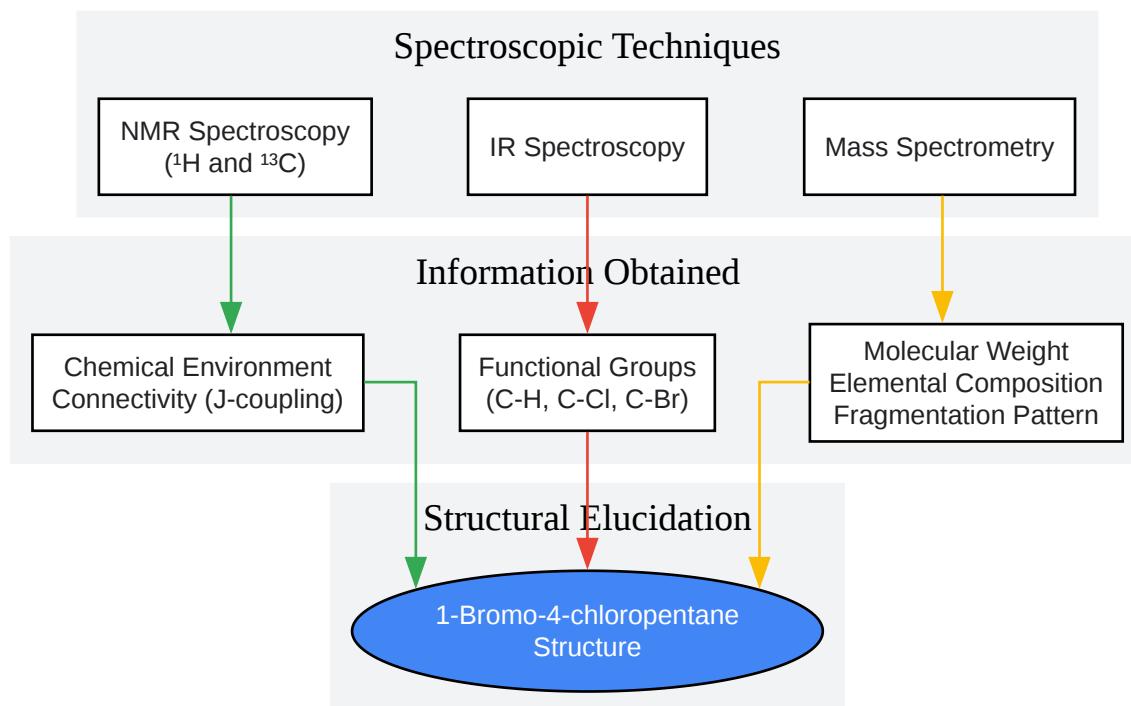
- Sample Preparation: For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[1\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the sample in the spectrometer's beam path.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), which is common for small organic molecules and provides characteristic fragmentation patterns.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **1-bromo-4-chloropentane** using the discussed spectroscopic techniques.



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Spectroscopic analysis workflow for structural determination.

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